Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
説明
Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic hexahydroquinoline derivative characterized by a fused bicyclic system: a dihydroquinoline ring and a cyclohexanone ring. Key structural features include:
- Substituents: A 3,4-dichlorophenyl group at position 4 and a 4-methoxyphenyl group at position 7. These substituents confer distinct electronic and steric properties.
- Conformational flexibility: The hexahydroquinoline core adopts a puckered conformation, with the cyclohexanone ring in a slightly distorted envelope shape. This conformation is stabilized by intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds in the crystalline state .
特性
IUPAC Name |
butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2NO4/c1-5-15(2)35-28(33)25-16(3)31-23-13-19(17-6-9-20(34-4)10-7-17)14-24(32)27(23)26(25)18-8-11-21(29)22(30)12-18/h6-12,15,19,26,31H,5,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJWUDLATOVVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an amine. The reaction conditions often require a solvent such as ethanol or acetic acid, and a catalyst like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that butan-2-yl derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A study demonstrated that compounds similar to butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate effectively targeted specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotective Effects
Another important application is in neuroprotection. Compounds in this class have been studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration. For example, a related compound was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Pharmacological Studies
Dopamine Receptor Modulation
The hexahydroquinoline structure has been implicated in modulating dopamine receptors. Research indicates that butan-2-yl derivatives can act as D3 receptor agonists or antagonists. A pharmacological study highlighted the ability of these compounds to selectively bind to D3 receptors, which is significant for developing treatments for conditions like schizophrenia and Parkinson's disease .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps including cyclization reactions and functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity of these compounds. A detailed synthetic pathway involves the use of starting materials such as substituted phenols and appropriate alkylating agents .
Crystal Structure Analysis
Crystal structure analysis has provided insights into the molecular geometry and interactions of this compound. Studies utilizing X-ray crystallography have revealed the conformational flexibility and spatial arrangement of substituents on the hexahydroquinoline core . Understanding these structural characteristics is crucial for predicting biological activity.
-
Case Study on Anticancer Activity
- A study conducted on the effects of butan-2-yl derivatives on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to mitochondrial dysfunction leading to apoptosis.
-
Neuroprotective Study
- In a model of oxidative stress-induced neurotoxicity, a related compound demonstrated a protective effect against cell death by upregulating antioxidant enzymes.
作用機序
The mechanism of action of Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit structural diversity through variations in substituents, ester groups, and ring conformations. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Electron-withdrawing groups (EWGs): The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (logP ~5.2) compared to analogs with single halogens (e.g., 4-ClPh in , logP ~3.5) or non-halogenated groups. This may improve membrane permeability but reduce aqueous solubility.
Ester Group Impact: Butan-2-yl vs. smaller esters: The butan-2-yl ester in the target compound increases steric hindrance, likely slowing esterase-mediated hydrolysis compared to methyl or ethyl esters . Benzyl esters: Benzyl derivatives (e.g., ) exhibit higher molecular weights (~592 vs.
Conformational and Crystallographic Differences: The hexahydroquinoline core’s puckering varies with substituents. For example, the cyclohexanone ring in the target compound adopts an envelope conformation, while analogs with bulkier groups (e.g., 2,7,7-trimethyl in ) show more pronounced distortions . Hydrogen bonding networks (e.g., N–H···O in vs. O–H···O in ) influence crystal packing and stability.
The 3,4-dichlorophenyl group may enhance antimicrobial potency due to halogen-mediated interactions .
Methodological Considerations
- Crystallography : Structural analyses of analogs (e.g., ) used SHELXL and OLEX2 , ensuring high reliability in bond lengths (±0.01 Å) and angles (±0.1°).
- Similarity Analysis : Graph-based methods and Tanimoto coefficients highlight the target compound’s uniqueness in substituent combinations despite shared core features.
生物活性
Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the 3,4-dichlorophenyl and 4-methoxyphenyl groups is particularly noteworthy as these moieties are often associated with enhanced pharmacological profiles.
Molecular Formula
- Molecular Formula: C23H26Cl2N2O3
- Molecular Weight: 447.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to Butan-2-yl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. For instance:
-
Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds were observed to be lower than that of standard chemotherapeutics like doxorubicin.
Compound Cell Line IC50 (µM) Compound A MCF-7 (breast cancer) 0.48 Compound B HCT-116 (colon cancer) 1.54 Doxorubicin MCF-7 1.93 - Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Research indicates that compounds with similar structures may also exhibit neuroprotective properties. These effects are often mediated through anti-inflammatory pathways and enhancement of neuronal survival.
Pharmacokinetics
The pharmacokinetic profile of the compound remains to be fully elucidated; however, preliminary studies suggest favorable absorption and distribution characteristics due to the lipophilic nature imparted by the butan-2-yl and phenyl groups.
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluating derivatives of hexahydroquinoline showed that modifications in the phenyl substituents significantly impacted their cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups (like chlorine) was noted to enhance activity .
- Neuroprotective Study : Another investigation into related compounds revealed their potential in promoting neurite outgrowth in neuronal injury models, suggesting a role in neuroregeneration .
Q & A
Q. What synthetic methodologies are optimal for synthesizing this hexahydroquinoline derivative, and how can reaction efficiency be improved?
Answer: The compound is typically synthesized via multi-component Hantzsch-type reactions . Key steps include:
- Condensation of substituted aryl aldehydes (e.g., 3,4-dichlorobenzaldehyde), β-keto esters (e.g., butan-2-yl acetoacetate), and enamine precursors under reflux in ethanol or methanol.
- Catalysis with ammonium acetate or piperidine to accelerate cyclization.
- Optimization involves adjusting solvent polarity (ethanol vs. acetonitrile), temperature (70–80°C), and molar ratios of reactants (1:1:1 stoichiometry recommended). Yields range from 45–65% depending on substituent steric effects .
Q. What analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?
Answer:
- NMR Spectroscopy : 1H and 13C NMR for confirming substituent positions (e.g., 3,4-dichlorophenyl protons resonate at δ 7.2–7.8 ppm; hexahydroquinoline ring protons appear as multiplet clusters between δ 2.5–5.0 ppm) .
- X-ray Crystallography : To resolve stereochemistry at the 4- and 7-positions (e.g., chair conformation of the hexahydroquinoline ring) .
- HPLC-PDA : Purity assessment (≥95% by reverse-phase C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds (e.g., reference inhibitors).
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, discrepancies in IC50 values for kinase inhibition may arise from variations in ATP concentrations .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2). Focus on hydrophobic interactions with 3,4-dichlorophenyl and hydrogen bonding with the 5-oxo group .
- QSAR Modeling : Leverage descriptors like logP (predicted ~3.5) and topological polar surface area (TPSA ~75 Ų) to correlate substituent effects (e.g., methoxyphenyl enhances solubility) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
